Myclobutanil-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H17ClN4 |

|---|---|

Molekulargewicht |

297.83 g/mol |

IUPAC-Name |

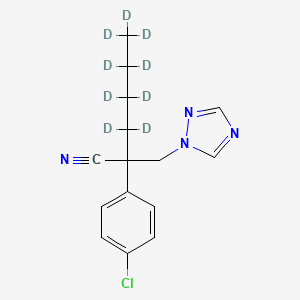

2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i1D3,2D2,3D2,8D2 |

InChI-Schlüssel |

HZJKXKUJVSEEFU-WRMMWXQOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Myclobutanil-d9: A Technical Guide for Researchers

Introduction

Myclobutanil-d9 is the deuterium-labeled isotopologue of Myclobutanil, a broad-spectrum triazole fungicide.[1][2][3] In this stable isotope-labeled (SIL) compound, nine hydrogen atoms on the butyl side chain have been replaced with deuterium.[1] This isotopic substitution results in a molecular weight increase of nine daltons compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its chemical and physical properties are nearly identical to unlabeled Myclobutanil, ensuring it co-elutes during chromatographic separation and experiences similar ionization and matrix effects, which allows for accurate and precise quantification of Myclobutanil in complex matrices such as agricultural products, environmental samples, and biological tissues.[1]

Chemical Structure and Properties

This compound is characterized by the substitution of deuterium for hydrogen on the butyl group. The IUPAC name for this compound is 2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₅D₉H₈ClN₄[1][4][5][6] |

| Molecular Weight | 297.831 g/mol [1][7] |

| Exact Mass | 297.171[7] |

| IUPAC Name | 2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile[1] |

| Canonical SMILES | CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl[1] |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl[1][4][7] |

| InChI | InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i1D3,2D2,3D2,8D2[1][4] |

| InChIKey | HZJKXKUJVSEEFU-WRMMWXQOSA-N[1][4] |

| Unlabeled CAS No. | 88671-89-0[6][7][8] |

Table 2: Physicochemical Properties and Specifications

| Property | Value |

|---|---|

| Appearance | Neat Solid[1] |

| Purity | >95% (HPLC)[1][7], ≥98% Chemical Purity, 99 atom % D[8] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol.[4] Typically dissolved in acetonitrile or methanol for analysis.[1] |

| Storage | +20°C[1] or Room Temperature/4°C[5] |

| Thermal Stability | Enhanced thermal stability compared to non-deuterated Myclobutanil due to stronger C-D bonds, which is advantageous for GC-MS applications with high injector temperatures (250–300°C).[1] |

Core Technical Information

Mechanism of Action

Like its non-deuterated counterpart, this compound functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] It specifically targets the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][3] By blocking this enzyme, Myclobutanil disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1]

Caption: Inhibition of the ergosterol biosynthesis pathway by Myclobutanil.

Synthesis Overview

The synthesis of this compound is a multi-step process. While specific deuterated reagents would be used, the general pathway mirrors that of unlabeled Myclobutanil. The process typically starts from a chlorophenyl derivative and involves the introduction of the deuterated butyl chain and the triazole ring.[1][2][9]

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Myclobutanil in various matrices by GC-MS or LC-MS/MS.[4] The following is a detailed methodology adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols for pesticide residue analysis in complex matrices like cannabis, fruits, or vegetables.[10][11][12][13]

Protocol: Quantification of Myclobutanil using this compound Internal Standard by LC-MS/MS

1. Materials and Reagents

-

Myclobutanil analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)[1]

-

Methanol (LC-MS grade)[1]

-

Formic Acid

-

Ammonium Formate

-

Ultrapure Water

-

Magnesium Sulfate (anhydrous)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 2 mL)

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of Myclobutanil and this compound (e.g., 1 mg/mL) in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Myclobutanil stock solution. Spike each calibration standard with a constant, known concentration of the this compound internal standard solution.

-

Internal Standard Spiking Solution (ISS): Prepare a working solution of this compound (e.g., 2 ng/µL) in acetonitrile.[10][12]

3. Sample Preparation and Extraction

-

Homogenization: Homogenize the sample matrix (e.g., cannabis flower, tomato) to a fine powder or paste.[10][11]

-

Weighing: Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.[12]

-

Spiking: Add a precise volume (e.g., 100 µL) of the Internal Standard Spiking Solution to the sample.[12] For recovery experiments, spike blank matrix samples with known concentrations of the Myclobutanil analytical standard.

-

Extraction: Add 5 mL of acetonitrile (with 1% acetic acid, optional) to the tube.[12] Vortex vigorously for 5 minutes, then centrifuge at 5000 rpm for 5 minutes.[12]

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer an aliquot of the supernatant (e.g., 800 µL) to a 2 mL dSPE microcentrifuge tube containing a mixture of anhydrous MgSO₄ (e.g., 150 mg), PSA (e.g., 50 mg), and C18 (e.g., 50 mg).[10][12]

-

Vortex for 90 seconds to facilitate the removal of matrix components like fatty acids, sugars, and pigments.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[12]

5. Final Sample Preparation for LC-MS/MS

-

Take the cleaned supernatant and dilute it as needed with the initial mobile phase composition (e.g., 10-fold dilution with a water/methanol mixture).[10]

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

6. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column such as a C18 (e.g., Acclaim Polar Advantage II, 2.1 mm × 100 mm, 2.2 µm).[12]

-

Mobile Phase A: 3 mM ammonium formate in ultrapure water + 0.1% formic acid.[12]

-

Mobile Phase B: 3 mM ammonium formate in methanol + 0.02% formic acid.[12]

-

Gradient: Employ a suitable gradient elution program to separate Myclobutanil from matrix interferences.

-

-

Mass Spectrometry (MS/MS):

7. Data Analysis

-

Integrate the peak areas for the specified MRM transitions for both Myclobutanil and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Myclobutanil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for pesticide analysis using a dSPE cleanup and LC-MS/MS.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]

- 3. Myclobutanil - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. (±)-Myclobutanil-d9 (butyl-d9) | LGC Standards [lgcstandards.com]

- 9. CN102060791B - Preparation method of myclobutanil as a triazole bactericide - Google Patents [patents.google.com]

- 10. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Myclobutanil-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Myclobutanil-d9, an isotopically labeled version of the triazole fungicide Myclobutanil. The inclusion of nine deuterium atoms in the butyl moiety makes this compound an ideal internal standard for quantification of Myclobutanil in various matrices by mass spectrometry.[1] This document outlines a proposed multi-step synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated alkylating agent, followed by its reaction with p-chlorobenzonitrile and subsequent introduction of the triazole ring. The general pathway for the synthesis of unlabeled Myclobutanil has been described in patent literature and serves as the basis for this proposed synthesis of its deuterated analog.[2][3][4]

The proposed pathway involves three primary stages:

-

Preparation of n-Butyl-d9 Halide: A fully deuterated butyl halide is synthesized to serve as the isotopic label carrier.

-

Synthesis of 2-(4-chlorophenyl)hexanenitrile-d9: The deuterated butyl group is introduced by alkylating p-chlorobenzonitrile.

-

Formation of this compound: The final product is formed by reacting the intermediate with a halogenating agent and subsequently with 1,2,4-triazole.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Myclobutanil and general procedures for isotopic labeling.[3][4] Researchers should adapt these methods based on available laboratory equipment and safety procedures.

2.1. Synthesis of n-Butyl-d9 Chloride

This protocol describes a two-step process starting from butyric acid to generate the required deuterated alkylating agent.

-

Step 1: Reduction of Butyric Acid to n-Butanol-d9

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium aluminum deuteride (LiAlD4) in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of butyric acid in anhydrous diethyl ether dropwise to the LiAlD4 suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the sequential dropwise addition of D2O, followed by a 15% sodium deuteroxide solution in D2O, and finally more D2O.

-

Filter the resulting salts and wash thoroughly with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield n-Butanol-d9.

-

-

Step 2: Conversion of n-Butanol-d9 to n-Butyl-d9 Chloride

-

Prepare a solution of anhydrous zinc chloride in concentrated hydrochloric acid in a round-bottomed flask, cooling to prevent loss of HCl.[5]

-

Add the n-Butanol-d9 synthesized in the previous step to this solution.

-

Attach a reflux condenser and heat the mixture. The product, n-Butyl-d9 chloride, will begin to distill.[5]

-

Collect the distillate and wash it sequentially with cold water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), and a 10% sodium carbonate solution.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure n-Butyl-d9 chloride.

-

2.2. Synthesis of 2-(4-chlorophenyl)hexanenitrile-d9

-

In a reaction vessel, combine p-chlorobenzonitrile, n-Butyl-d9 chloride, and a phase-transfer catalyst such as tetrapropylammonium bromide.[2]

-

Add a concentrated aqueous solution of sodium hydroxide dropwise while maintaining the reaction temperature between 60-70°C.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 5-7 hours).[3]

-

Cool the mixture to room temperature, add water, and neutralize with hydrochloric acid.

-

Extract the product with an organic solvent (e.g., toluene), combine the organic phases, wash with water, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[3]

2.3. Synthesis of this compound

-

Halogenation of the Intermediate: To the 2-(4-chlorophenyl)hexanenitrile-d9, add dibromomethane and a solvent like dimethyl sulfoxide (DMSO).[3] Add powdered sodium hydroxide and stir vigorously at room temperature. The reaction progress can be monitored by TLC. Upon completion, the mixture is worked up by adding water and extracting with an organic solvent to yield 1-bromo-2-cyano-2-(4-chlorophenyl)hexane-d9.

-

Reaction with 1,2,4-Triazole: In a reaction vessel, dissolve the bromo-intermediate and 1,2,4-triazole sodium salt in dimethyl sulfoxide (DMSO).[3]

-

Heat the mixture to 90-100°C and maintain for 8-10 hours.[3]

-

After the reaction is complete, cool the mixture and remove the majority of the DMSO by vacuum distillation.

-

Add water and toluene to the residue and stir to dissolve any salts. Separate the organic phase.

-

Extract the aqueous phase multiple times with toluene.

-

Combine all organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent such as acetone to yield the purified, solid this compound.[3]

Quantitative Data

The following table summarizes expected yields and purity based on published data for the non-deuterated synthesis and typical specifications for commercially available deuterated standards. Actual yields may vary depending on reaction scale and optimization.

| Step | Product | Reported Yield (Non-deuterated) | Isotopic Purity (d9) | Reference(s) |

| Synthesis of 2-(4-chlorophenyl)hexanenitrile | 2-(4-chlorophenyl)hexanenitrile | ~85.7% | N/A | [3] |

| Synthesis of Myclobutanil | Myclobutanil | ~78.4% | N/A | [3] |

| Final Product Specification | This compound | Variable | ≥98-99% | [1] |

Note: The yield for the deuterated synthesis is expected to be comparable to the non-deuterated synthesis but should be determined empirically.

Experimental Workflow and Characterization

The overall workflow from synthesis to final product analysis is crucial for ensuring the quality and purity of this compound.

Caption: General experimental workflow for this compound.

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should be used to confirm the absence of protons on the butyl chain, while ²H NMR can confirm the presence and location of deuterium atoms. ¹³C NMR will verify the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product (297.83 g/mol ) and to determine the isotopic enrichment by analyzing the molecular ion cluster.[6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102060791B - Preparation method of myclobutanil as a triazole bactericide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. synmr.in [synmr.in]

- 7. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Myclobutanil-d9: A Technical Guide to its Certificate of Analysis and Purity

For researchers, scientists, and professionals in drug development and analytical chemistry, understanding the purity and characterization of internal standards is paramount for accurate quantification. This technical guide provides an in-depth overview of the typical data found in a Certificate of Analysis (CoA) for Myclobutanil-d9, its analytical methodologies, and its primary mechanism of action. This compound serves as a crucial internal standard for the quantification of myclobutanil, a widely used triazole fungicide.[1]

Data Presentation: Summary of Quantitative Data

The Certificate of Analysis for this compound provides essential information regarding its identity and quality. The following tables summarize the key quantitative data typically presented.

Table 1: General Information

| Parameter | Typical Value |

| Chemical Name | 2-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)hexanenitrile-3,3,4,4,5,5,6,6,6-d9 |

| Synonyms | α-(Butyl-d9)-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile |

| CAS Number | 88671-89-0 (unlabeled) |

| Molecular Formula | C₁₅H₈D₉ClN₄ |

| Molecular Weight | 297.83 g/mol |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

| Deuterated Forms | ≥99% (d₁-d₉) |

Experimental Protocols

The primary application of this compound is as an internal standard in chromatographic methods for the quantification of myclobutanil.[1] The following protocols outline the typical experimental procedures.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for analyzing pesticide residues in various matrices.[2][3]

-

Extraction: A homogenized sample (e.g., 5 g of plant material) is weighed into a centrifuge tube. Acetonitrile and a salt mixture (e.g., sodium chloride) are added. The tube is vortexed to ensure thorough mixing and extraction of the analytes.[2]

-

Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous layer.

-

Cleanup (Dispersive Solid-Phase Extraction): An aliquot of the supernatant is transferred to a microcentrifuge tube containing a mixture of sorbents such as primary secondary amine (PSA) and C18, along with magnesium sulfate. This step removes interfering matrix components like fatty acids and pigments. The sample is vortexed and centrifuged again.[4]

-

Internal Standard Spiking: A known concentration of this compound internal standard spiking solution is added to the final extract before analysis.

Analytical Method: LC-MS/MS and GC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred analytical techniques for the sensitive and selective quantification of myclobutanil, utilizing this compound as an internal standard.[3][4]

-

Instrumentation: A high-performance liquid chromatograph or a gas chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

LC: A C18 reversed-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.

-

GC: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.

-

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both myclobutanil and this compound are monitored for quantification and confirmation.

-

Quantification: The ratio of the peak area of myclobutanil to the peak area of the this compound internal standard is used to construct a calibration curve and quantify the amount of myclobutanil in the sample. This ratiometric measurement corrects for variations in sample preparation and instrument response.

Mandatory Visualization

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Myclobutanil is a conazole fungicide that acts as a demethylation inhibitor (DMI).[5][6] Its primary mode of action is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes.[5][6][7] This inhibition is achieved by targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7][8]

Caption: Mechanism of action of Myclobutanil.

Experimental Workflow: Quantification using this compound

The following diagram illustrates the general workflow for the quantitative analysis of myclobutanil in a sample matrix using this compound as an internal standard.

Caption: Analytical workflow for Myclobutanil quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diypestcontrol.com [diypestcontrol.com]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. Myclobutanil - Wikipedia [en.wikipedia.org]

- 8. Myclobutanil 25% EC: Triazole Systemic Fungicide for Crop Disease Control [smagrichem.com]

The Core Principle and Application of Myclobutanil-d9 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of Myclobutanil-d9 as an internal standard in quantitative analytical chemistry. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantification, particularly in complex matrices encountered in environmental analysis, food safety, and pharmaceutical research. This compound, a deuterated analog of the fungicide myclobutanil, serves as an ideal internal standard for mass spectrometry-based methods due to its chemical and physical similarities to the target analyte.

The Fundamental Principle of Internal Standardization with this compound

The primary role of an internal standard is to correct for the variability inherent in analytical procedures, from sample preparation to instrumental analysis.[1][2] this compound, being a stable isotope-labeled version of myclobutanil, co-elutes with the unlabeled analyte during chromatographic separation and exhibits nearly identical behavior during extraction, derivatization, and ionization.[3][4] This co-behavior allows it to compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2]

The quantification is based on the ratio of the analyte's signal to the constant signal of the internal standard. Since both the analyte and the internal standard are affected proportionally by procedural inconsistencies, their ratio remains constant, leading to more accurate and reproducible results.[5]

Quantitative Data for this compound

The following tables summarize key quantitative data for the use of this compound as an internal standard in mass spectrometry.

Table 1: Physicochemical Properties of Myclobutanil and this compound

| Property | Myclobutanil | This compound |

| Molecular Formula | C₁₅H₁₇ClN₄ | C₁₅H₈D₉ClN₄[6] |

| Molecular Weight | 288.78 g/mol | 297.83 g/mol [3] |

| CAS Number | 88671-89-0 | 88671-89-0 (unlabeled) |

Table 2: Mass Spectrometry Parameters for Myclobutanil and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Myclobutanil | 289.0 | 70.0[1] | 125.0[1] | Not specified |

| This compound | 298.0 | 70.0[4] | Not specified | Not specified |

Note: Collision energies are instrument-dependent and require optimization.

Table 3: Typical Working Concentrations for this compound Internal Standard

| Parameter | Typical Value |

| Internal Standard Spiking (ISS) Solution Concentration | 2 ng/µL[7] |

| Spiking Volume in Sample | 10 - 100 µL[7][8] |

| Final Concentration in Sample | Varies based on sample volume and expected analyte concentration. |

Experimental Protocols

The following are detailed methodologies for the analysis of myclobutanil using this compound as an internal standard, focusing on the widely used QuEChERS sample preparation method followed by LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This protocol is a common and effective method for extracting pesticides from various matrices.[9][10][11]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

This compound internal standard spiking solution

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18)

-

50 mL and 15 mL centrifuge tubes

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the this compound internal standard spiking solution.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥3000 g for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at ≥3000 g for 5 minutes.

-

The resulting supernatant is the final extract for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 10 µL.

-

Column Temperature: 40 °C.

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As listed in Table 2.

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Analytical workflow for the quantification of myclobutanil.

References

- 1. nrcgrapes.in [nrcgrapes.in]

- 2. lc-ms-ms-method-for-simultaneous-determination-of-myclobutanil-hexaconazole-diniconazole-epoxiconazole-and-tetraconazole-enantiomers-in-soil-and-earthworms - Ask this paper | Bohrium [bohrium.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato [mdpi.com]

- 10. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Mechanism of Action of Myclobutanil

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of myclobutanil, a broad-spectrum systemic fungicide. It details the biochemical pathways affected, presents quantitative efficacy data, outlines key experimental protocols for its study, and illustrates the core concepts through detailed diagrams.

Core Mechanism of Action

Myclobutanil is a conazole fungicide belonging to the triazole chemical class.[1] Its primary mode of action is the disruption of fungal cell membrane integrity by targeting a critical enzyme in the sterol biosynthesis pathway.[1][2]

1.1 Inhibition of Sterol Demethylation

The fungicidal activity of myclobutanil stems from its role as a potent demethylation inhibitor (DMI).[3] It specifically targets and inhibits lanosterol 14α-demethylase , a key cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol in fungi.[1][3][4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion pathway to ergosterol.[1]

1.2 Disruption of Ergosterol Biosynthesis

Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells: maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3] By inhibiting CYP51, myclobutanil effectively halts the production of ergosterol.[1] This leads to two primary cytotoxic effects:

-

Depletion of Ergosterol: The deficiency of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Precursors: The enzymatic block results in the accumulation of methylated sterol precursors, such as lanosterol. These abnormal sterols become incorporated into the cell membrane, further disrupting its structure and function, leading to increased permeability and leakage of cellular contents.[1]

This dual assault on the fungal cell membrane ultimately leads to the cessation of fungal growth and cell death, making myclobutanil an effective agent for both preventative and curative control of fungal pathogens.[1][5]

1.3 Systemic Activity

Myclobutanil is a systemic fungicide, meaning it can be absorbed by the plant through its roots or foliage and translocated throughout the plant's vascular system, primarily the xylem.[1] This property allows it to protect new growth that emerges after the initial application and to combat infections that have already penetrated the host tissue.

Quantitative Efficacy Data

The efficacy of myclobutanil is commonly quantified by determining the Effective Concentration (EC₅₀) or Inhibitory Concentration (IC₅₀), which represents the concentration of the fungicide that inhibits a specific biological process (e.g., mycelial growth) by 50%. These values vary depending on the fungal species and the sensitivity of the specific isolate.

Below is a summary of EC₅₀ values for myclobutanil against various isolates of Venturia inaequalis, the causal agent of apple scab.

| Fungal Species | Isolate Type | Mean EC₅₀ (µg/mL) | Reference(s) |

| Venturia inaequalis | Baseline (Wild-type) | 0.074 | [6] |

| Venturia inaequalis | Baseline (Fungicide-unexposed) | 0.17 | [7] |

| Venturia inaequalis | Rarely Treated Population | 0.071 - 0.114 | [6] |

| Venturia inaequalis | Myclobutanil-Treated Population | 0.581 | [6] |

Key Experimental Protocols

This section details the methodologies for critical experiments used to investigate the mechanism and efficacy of myclobutanil.

3.1 Protocol: In Vitro Mycelial Growth Inhibition Assay for EC₅₀ Determination

This protocol describes the agar dilution method to determine the EC₅₀ value of myclobutanil against a target fungus.[8][9]

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of myclobutanil (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-60°C. Add aliquots of the myclobutanil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL). A control plate containing only PDA and the equivalent concentration of DMSO should also be prepared. Pour the amended and control media into sterile Petri dishes.

-

Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the margin of an actively growing culture of the target fungus.[8] Place one plug in the center of each prepared Petri dish.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period sufficient for measurable growth in the control plates (e.g., 5-7 days).[10]

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Subtract the diameter of the initial plug to determine the net growth.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.[11]

-

-

EC₅₀ Determination: Plot the percentage of inhibition against the log of the myclobutanil concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value.[10]

3.2 Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol outlines a general method for extracting and analyzing fungal sterols to observe the effect of myclobutanil on the ergosterol profile.[12][13]

-

Culture and Treatment: Grow the fungal culture in a suitable liquid medium until it reaches the mid-logarithmic phase. Treat the culture with a sub-lethal concentration of myclobutanil (e.g., the EC₅₀ value) for a defined period. A non-treated culture serves as the control.

-

Harvesting and Saponification: Harvest the mycelia by filtration, wash with sterile water, and record the wet weight. Add the mycelia to a solution of methanolic potassium hydroxide (e.g., 2 M KOH in methanol). Heat the mixture (e.g., at 80°C for 1 hour) to saponify the lipids and release the sterols.

-

Sterol Extraction: After cooling, add water and extract the non-saponifiable fraction (containing sterols) by partitioning with an organic solvent like n-hexane. Repeat the extraction multiple times to ensure complete recovery. Pool the organic phases.

-

Derivatization: Evaporate the organic solvent under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize the hydroxyl groups by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat briefly (e.g., 60°C for 30 minutes).

-

GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). Use a suitable capillary column (e.g., HP-5ms) and a temperature program that effectively separates lanosterol and ergosterol.

-

Data Analysis: Identify ergosterol and precursor peaks based on their retention times and mass spectra compared to authentic standards. Quantify the relative amounts of each sterol by integrating the peak areas. Compare the sterol profile of the myclobutanil-treated sample to the control to confirm the reduction in ergosterol and the accumulation of precursors.

3.3 Protocol: CYP51 Gene Expression Analysis by RT-qPCR

This protocol is used to investigate a common mechanism of fungicide resistance: the overexpression of the target gene, CYP51.[3][14]

-

Fungal Culture and RNA Extraction: Grow sensitive and potentially resistant fungal isolates in liquid media, with and without myclobutanil treatment (inducibility test). Harvest the mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or a Trizol-based method.

-

RNA Quality Control and DNase Treatment: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design specific primers for the CYP51 gene and a stable housekeeping gene (e.g., β-tubulin or actin) for normalization.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. The reaction should include the cDNA template, forward and reverse primers for the target or housekeeping gene, and the master mix. Run the qPCR on a real-time PCR system.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the CYP51 gene and the housekeeping gene in both sensitive and resistant isolates. Calculate the relative expression of the CYP51 gene using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the expression in resistant isolates to that in sensitive isolates.[14]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Myclobutanil inhibits CYP51, blocking ergosterol synthesis.

Caption: Experimental workflow for determining fungicide EC₅₀ values.

Caption: Molecular mechanisms of fungal resistance to myclobutanil.

References

- 1. Myclobutanil 25% EC: Triazole Systemic Fungicide for Crop Disease Control [smagrichem.com]

- 2. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]

- 3. Frontiers | Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51 [frontiersin.org]

- 4. Multiple Mutations and Overexpression in the CYP51A and B Genes Lead to Decreased Sensitivity of Venturia effusa to Tebuconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. DISTRIBUTION OF MYCLOBUTANIL FUNGICIDE SENSITIVITIES AMONG POPULATIONS OF VENTURIA INAEQUALIS, THE CAUSAL AGENT OF APPLE SCAB, IN ONTARIO | International Society for Horticultural Science [ishs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2.5.1. In Vitro Tests of Mycelial Growth Inhibition [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea [frontiersin.org]

An In-depth Technical Guide to Myclobutanil-d9: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Myclobutanil-d9, a deuterated isotopologue of the fungicide myclobutanil. This document details its chemical properties, analytical applications, and known interactions with biological signaling pathways. The information is intended to support research and development activities where precise quantification of myclobutanil is critical.

Core Properties of this compound

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of myclobutanil. Its near-identical chemical behavior to the parent compound ensures accurate and reliable measurements in complex matrices.

| Property | Value | Source(s) |

| Molecular Weight | 297.83 g/mol | [1][2] |

| Molecular Formula | C₁₅H₈D₉ClN₄ | [2] |

| CAS Number | 88671-89-0 (unlabeled) | [2] |

Note on CAS Number: A specific CAS registry number for this compound is not consistently assigned. The CAS number for the unlabeled parent compound, myclobutanil (88671-89-0), is commonly used for its deuterated analogue.

Analytical Application: Quantification of Myclobutanil

This compound is the internal standard of choice for the accurate quantification of myclobutanil in various samples, including agricultural products and biological matrices, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Protocol: Quantification of Myclobutanil in a Food Matrix using QuEChERS and LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of myclobutanil from a food sample, employing this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[2][3][4][5]

1. Sample Preparation and Homogenization:

-

Weigh a representative portion of the food sample (e.g., 10-15 grams of homogenized fruit or vegetable).[3]

-

For dry samples, it may be necessary to add a specific volume of water to improve extraction efficiency.[3]

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

2. Internal Standard Spiking and Extraction:

-

Add a known concentration of this compound internal standard solution to the sample.

-

Add 10-15 mL of acetonitrile to the centrifuge tube.[3]

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[6]

-

Vigorously shake the tube for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.[3][6]

3. Centrifugation and Phase Separation:

-

Centrifuge the tube to separate the organic and aqueous layers and pellet the solid matrix components.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

-

Vortex the d-SPE tube and then centrifuge.

5. Analysis by LC-MS/MS:

-

Take an aliquot of the cleaned extract for analysis.

-

Inject the sample into an LC-MS/MS system.

-

Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution program.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection of myclobutanil and this compound.[7]

6. Quantification:

-

Quantify the concentration of myclobutanil in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of myclobutanil and a constant concentration of the internal standard.

Experimental Workflow for Myclobutanil Quantification.

Biological Interactions and Signaling Pathways

Myclobutanil is known to interact with several biological pathways, primarily through its action as a fungicide by inhibiting ergosterol biosynthesis.[8] Emerging research also points to its effects on mammalian signaling pathways.

Farnesoid X Receptor (FXR) Antagonism

Recent studies have identified myclobutanil as an antagonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[9][10] Myclobutanil has been shown to inhibit FXR activity in a dose-dependent manner. This antagonism can disrupt the normal FXR signaling cascade, which involves the regulation of target genes such as the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15).[9][10]

Myclobutanil's Antagonistic Effect on FXR Signaling.

Implication in PI3K-Akt Signaling and Neurotoxicity

Studies have also linked myclobutanil exposure to neurotoxicity through the modulation of multiple signaling pathways, with the PI3K-Akt signaling pathway being of particular interest.[11][12] The PI3K-Akt pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway by myclobutanil may contribute to its observed neurotoxic effects. Research suggests that RAF1, a key component of the MAPK/ERK pathway which can be influenced by Akt, is a significant target of myclobutanil.[11][12]

Myclobutanil's Implication in the PI3K-Akt Pathway.

References

- 1. Myclobutanil induces neurotoxicity by activating autophagy and apoptosis in zebrafish larvae (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 5. measurlabs.com [measurlabs.com]

- 6. google.com [google.com]

- 7. wadsworth.org [wadsworth.org]

- 8. researchgate.net [researchgate.net]

- 9. Myclobutanil-mediated alteration of liver-gut FXR signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myclobutanil-mediated alteration of liver-gut FXR signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotoxic mechanisms of the pesticide myclobutanil: integration of network toxicology, transcriptomics, and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Solubility Profile of Myclobutanil-d9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Myclobutanil-d9, a deuterated isotopologue of the fungicide Myclobutanil. Given its critical role as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a thorough understanding of its solubility characteristics is paramount for accurate and reproducible research.

Quantitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for this compound. However, qualitative assessments from commercially available sources indicate that this compound is "slightly soluble" in chloroform, dimethyl sulfoxide (DMSO), and methanol[1]. It is also commonly dissolved in acetonitrile or methanol for LC-MS applications[2].

Due to the absence of specific data for the deuterated form, the solubility of non-deuterated Myclobutanil is presented as a close proxy. The substitution of hydrogen with deuterium atoms does not significantly alter the chemical properties of a molecule, and therefore, the solubility is expected to be very similar[3][4].

Table 1: Quantitative Solubility of Non-Deuterated Myclobutanil in Various Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | > 250 |

| Dichloromethane | > 250 |

| Ethyl acetate | > 250 |

| Methanol | > 250 |

| Xylene | 270 |

| n-Heptane | 1.02 |

Note: The data for non-deuterated Myclobutanil is sourced from FAO/JMPR evaluations.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in a specific organic solvent, the following generalized protocol for the determination of thermodynamic solubility, based on the widely accepted shake-flask method, is provided. This method is suitable for determining the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Methodological & Application

Application Note & Protocol: Determination of Myclobutanil-d9 in Food Samples by LC-MS/MS

Introduction

Myclobutanil is a widely used triazole fungicide for controlling fungal diseases in various agricultural products.[1] Its presence in food commodities is regulated by maximum residue limits (MRLs) in many countries.[2] Therefore, sensitive and reliable analytical methods are required for the routine monitoring of myclobutanil residues in food samples to ensure consumer safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of myclobutanil in diverse food matrices. The method utilizes Myclobutanil-d9 as an internal standard to ensure accuracy and precision.[1] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for high-throughput analysis.[3][4]

Principle

Food samples are first homogenized and then extracted with acetonitrile using a modified QuEChERS protocol.[3] After extraction and partitioning with salts, the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification. This compound is added as an internal standard at the beginning of the sample preparation to compensate for any matrix effects and variations during the analytical process.

Experimental Protocols

Materials and Reagents

-

Myclobutanil and this compound reference standards (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and d-SPE tubes (2 mL or 15 mL)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Myclobutanil and this compound in 10 mL of methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain intermediate solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solution with an appropriate solvent (e.g., methanol or acetonitrile) to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with acetonitrile.

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may need optimization for specific food matrices.[3][5]

-

Homogenization: Weigh 10 g of a representative homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing PSA and C18 sorbents (e.g., 25 mg of each) and anhydrous MgSO₄.[3]

-

Vortex the d-SPE tube for 1 minute.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at a high speed for 2 minutes.

-

Filtration and Analysis: Transfer the supernatant to an autosampler vial, passing it through a 0.22 µm syringe filter if necessary, for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrument parameters and may require optimization.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | Water with 0.1% formic acid and 4 mM ammonium acetate[2] |

| Mobile Phase B | Methanol with 0.1% formic acid and 4 mM ammonium acetate[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40 °C[2] |

| Gradient | 0–1 min 50% A, 1.1–4.0 min 5% A, and 4.1–5.0 min 50% A[2] |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Source Temperature | 150 °C[2] |

| Desolvation Temperature | 400 °C[2] |

| Desolvation Gas Flow | 800 L/h[2] |

| Cone Voltage | 36 V[2] |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Myclobutanil (Quantifier) | 289.1 | 70.2 | 24 |

| Myclobutanil (Qualifier) | 289.1 | 125.1 | 40 |

| This compound | 297.8 | - | - |

Note: The product ion and collision energy for this compound should be determined by direct infusion or by analyzing the standard.

Data Presentation

The following table summarizes the quantitative performance of the method, compiled from various studies.

| Parameter | Myclobutanil | Reference |

| Linearity Range | 1-100 µg/L | [6] |

| Correlation Coefficient (r²) | >0.9990 | [6] |

| Limit of Detection (LOD) | 0.25 µg/kg | [6] |

| Limit of Quantification (LOQ) | 0.83 µg/kg | [6] |

| Average Recovery | 82% - 102% | [3] |

| Relative Standard Deviation (RSD) | ≤ 9.1% | [3] |

Visualizations

Caption: Experimental workflow for the analysis of Myclobutanil in food samples.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, accurate, and robust approach for the quantification of myclobutanil in various food matrices. The use of the QuEChERS sample preparation protocol allows for a streamlined and efficient workflow, making it suitable for high-throughput routine analysis in food safety laboratories. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, meeting the requirements for regulatory monitoring.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Myclobutanil Residues in Fruit Matrices Using a Deuterated Internal Standard and LC-MS/MS

Introduction

Myclobutanil is a widely used conazole fungicide effective against a broad spectrum of fungal diseases in various fruits and vegetables.[1][2][3] Its systemic nature means it can be present throughout the fruit, necessitating sensitive and accurate analytical methods to ensure consumer safety and compliance with Maximum Residue Limits (MRLs).[4][5] This application note details a robust and validated method for the quantitative determination of myclobutanil in diverse fruit samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] To ensure the highest accuracy and to compensate for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard, Myclobutanil-d9, is utilized.

Principle

The methodology is based on the extraction of myclobutanil and the this compound internal standard from a homogenized fruit sample using an acetonitrile-based QuEChERS method.[9][10] The extract is then cleaned using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as pigments, sugars, and organic acids.[6][9] The final cleaned extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity for the quantification of the target analyte.[8][11] this compound serves as an ideal internal standard as it co-elutes with myclobutanil and has nearly identical chemical and physical properties, but is mass-shifted, allowing for precise quantification.

Materials and Reagents

-

Myclobutanil (Purity ≥ 98%)

-

This compound (Isotopic Purity ≥ 99%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Trisodium Citrate Dihydrate

-

Disodium Hydrogen Citrate Sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Deionized Water (18 MΩ·cm)

-

QuEChERS extraction salt packets and d-SPE tubes can be sourced from various suppliers.

Experimental Workflow Diagram

Caption: QuEChERS workflow for Myclobutanil analysis in fruits.

Detailed Experimental Protocol

1. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Myclobutanil and this compound in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Myclobutanil stock solution with acetonitrile. A typical concentration range is 1 to 100 µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.

2. Sample Preparation and Extraction (QuEChERS)

-

Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.

-

Add a known amount (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[9]

-

Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Carefully transfer the supernatant into an autosampler vial for LC-MS/MS analysis. For some complex matrices, a 10x dilution with deionized water may be necessary to reduce matrix effects.[9]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 20 µL.

-

Gradient: A typical gradient starts at 10% B, increases to 90% B over 30 minutes, holds for 5 minutes, and then returns to initial conditions for equilibration.[4]

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Voltage: 3000 V.

-

Desolvation Temperature: 400 °C.

-

MRM Transitions: The precursor and product ions for Myclobutanil and this compound should be optimized. Typical transitions are provided in the table below.

-

Quantitative Data and Method Performance

The performance of this method has been validated across various fruit matrices. The use of the this compound internal standard ensures high accuracy and precision.

Table 1: LC-MS/MS MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (V) |

| Myclobutanil | 289.1 | 70.1 | 125.1 | 24 / 38 |

| This compound | 298.1 | 79.1 | 125.1 | Optimized |

Table 2: Method Validation Data in Representative Fruit Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |

| Apple | 0.01 | 95 | 6.5 | 0.001 |

| 0.1 | 98 | 4.2 | ||

| Grape | 0.01 | 92 | 8.1 | 0.001 |

| 0.1 | 96 | 5.5 | ||

| Strawberry | 0.01 | 88 | 9.0 | 0.002 |

| 0.1 | 93 | 6.8 | ||

| Tomato | 0.01 | 89 | 7.3 | 0.001 |

| 0.1 | 94 | 5.1 |

Recovery and precision data are based on replicate analyses (n=6) and are consistent with performance criteria outlined in SANTE/11312/2021 guidelines.[12] Average recoveries for myclobutanil in various studies using QuEChERS and LC-MS/MS typically range from 82% to 102% with RSDs below 10%.[7]

Logical Relationship of Method Validation

Caption: Key parameters for analytical method validation.

Conclusion

The described method, utilizing a deuterated internal standard (this compound) with a QuEChERS extraction and LC-MS/MS analysis, provides a highly sensitive, accurate, and robust workflow for the determination of myclobutanil residues in a variety of fruit matrices. The protocol is compliant with international guidelines for pesticide residue analysis and is suitable for high-throughput laboratory environments, ensuring food safety and regulatory compliance. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and achieving reliable quantification.

References

- 1. tsijournals.com [tsijournals.com]

- 2. fao.org [fao.org]

- 3. jru-b.com [jru-b.com]

- 4. lcms.cz [lcms.cz]

- 5. 4.24 Myclobutanil (R) [fao.org]

- 6. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 7. Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note & Protocol: Quantitative Analysis of Myclobutanil in Soil Using a Deuterated Internal Standard by LC-MS/MS

Introduction

Myclobutanil is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to control a variety of fungal diseases on crops such as grapes, almonds, and strawberries.[1] Due to its persistence, myclobutanil can accumulate in soil, posing a potential risk to the environment and non-target organisms.[2] Therefore, the development of sensitive and robust analytical methods for the accurate quantification of myclobutanil residues in soil is crucial for environmental monitoring and food safety.

This application note details a validated method for the determination of myclobutanil in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, myclobutanil-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

Experimental Protocol

Materials and Reagents

-

Standards: Myclobutanil (purity >99%), Myclobutanil-d4 (purity >99%)

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

-

Soil Samples: Collected from relevant agricultural fields.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of myclobutanil and myclobutanil-d4 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the myclobutanil stock solution with acetonitrile to concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the myclobutanil-d4 stock solution with acetonitrile.

Sample Preparation (Modified QuEChERS)

-

Soil Sample Homogenization: Air-dry the soil samples, remove any large debris, and sieve through a 2 mm mesh.

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 100 ng/mL myclobutanil-d4 internal standard working solution.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC):

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, hold for 1 min, ramp to 5% A over 8 min, hold for 2 min, return to initial conditions and equilibrate for 4 min.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C[5]

-

Desolvation Gas Flow: 800 L/h[5]

-

MRM Transitions: (Precursor Ion > Product Ion)

-

Myclobutanil: 289.1 > 70.1 (Quantifier), 289.1 > 125.1 (Qualifier)

-

Myclobutanil-d4: 293.1 > 70.1

-

-

Data Presentation

The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 1 - 100 ng/mL |

| LOD | 0.001 mg/kg |

| LOQ | 0.003 mg/kg |

Table 2: Recovery and Precision Data

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 0.01 | 92.5 | 6.8 |

| 0.1 | 95.3 | 4.2 |

| 1.0 | 98.1 | 3.5 |

Experimental Workflow Diagram

Caption: Figure 1. Experimental Workflow for Myclobutanil Analysis in Soil.

Conclusion

The described analytical method, utilizing a deuterated internal standard with QuEChERS extraction and LC-MS/MS detection, provides a reliable and accurate means for quantifying myclobutanil residues in soil. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring and research applications in environmental and agricultural sciences. The use of an isotopic internal standard is critical for mitigating matrix effects inherent in complex soil samples, thereby enhancing the quality and reliability of the analytical data.

References

Application Note: Quantitative Analysis of Myclobutanil in Complex Matrices using an Isotope Dilution Assay with Myclobutanil-d9

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide myclobutanil in complex matrices such as agricultural products and cannabis. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] The use of a stable isotope-labeled internal standard, Myclobutanil-d9, provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] This isotope dilution method is ideal for regulatory compliance testing and research applications where reliable quantification of pesticide residues is critical.

Introduction

Myclobutanil is a broad-spectrum systemic fungicide widely used in agriculture to control diseases like powdery mildew on crops such as tomatoes, strawberries, and cannabis.[1][3][4] Due to potential health risks associated with pesticide residues, regulatory bodies worldwide have established maximum residue limits (MRLs) for myclobutanil in various commodities.[5] Analyzing myclobutanil in complex matrices like cannabis is challenging due to significant matrix interference from cannabinoids, terpenes, and other plant components.[6]

The QuEChERS method is a streamlined sample preparation technique widely adopted for pesticide residue analysis.[5][7] It combines solvent extraction with a salting-out step, followed by optional dispersive solid-phase extraction (d-SPE) for cleanup.[1][8] To overcome challenges related to matrix effects and achieve accurate quantification, the use of a deuterated internal standard like this compound is highly effective.[2] The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate results.[2] This document provides a comprehensive protocol for the extraction and analysis of myclobutanil using this compound and UPLC-MS/MS.

Experimental Protocol

-

Standards: Myclobutanil (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Salts & Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for convenience.

-

Equipment: Analytical balance, homogenizer (e.g., SPEX Geno/Grinder), vortex mixer, centrifuge (capable of ≥3000 x g), micropipettes, 50 mL and 2 mL centrifuge tubes, syringe filters (0.22 µm), UPLC-MS/MS system.

-

Primary Stock Solutions (1000 µg/mL): Separately weigh and dissolve Myclobutanil and this compound standards in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Spiking Solution (10 µg/mL): Dilute the Myclobutanil primary stock solution with acetonitrile to create an intermediate solution for preparing calibration standards and quality controls.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile. This solution will be spiked into all samples, calibrators, and blanks.

-

Homogenization: Homogenize a representative portion of the sample (e.g., 5 grams of cannabis flower) to a fine, consistent powder.[6] For moist samples like tomatoes, homogenization can be done using a high-speed blender.[1]

-

Extraction:

-

Weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 10 mL of acetonitrile (containing 1% formic acid).[8][9]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 5 minutes to ensure thorough extraction.[1]

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[10]

-

-

Cleanup (Dispersive SPE):

-

Final Extract:

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Caption: QuEChERS sample preparation workflow for Myclobutanil analysis.

Instrumental Analysis: UPLC-MS/MS